3,5-Dibromobenzoic acid
Overview
Description
3,5-Dibromobenzoic acid is a brominated derivative of benzoic acid where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. It is an important intermediate in organic synthesis, particularly in the preparation of dendritic polymers, as well as in the synthesis of various aromatic compounds.
Synthesis Analysis
The synthesis of 3,5-dibromobenzoic acid derivatives can be achieved through different methods. For instance, ethyl 3,5-dibromobenzoate, a related compound, can be synthesized from ethyl 4-amino-3,5-dibromobenzoate through diazotization and reductive deamination in an ethyl acetate medium, with a high yield of 94% under optimal conditions . Another related compound, 2,4,6-Tribromo-3-hydroxybenzoic acid, is synthesized using amino benzoic acid as a raw material through a three-step reaction involving bromination, diazo, and hydrolysis, achieving a high yield and purity .
Molecular Structure Analysis
The molecular structure of 3,5-dibromobenzoic acid derivatives can be complex and is often characterized using techniques such as IR, 1H NMR, and 13C NMR . The presence of bromine atoms in the structure can significantly influence the reactivity and properties of the molecule.
Chemical Reactions Analysis
3,5-Dibromobenzoic acid and its derivatives are versatile in chemical reactions. They can be used in the synthesis of low bandgap materials via palladium-catalyzed coupling reactions . Additionally, they can be transformed into other heterocycles or used in further elaboration through palladium-catalyze cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dibromobenzoic acid derivatives are influenced by the presence of bromine atoms and the carboxylic acid group. These properties are essential for their reactivity and the formation of supramolecular assemblies. For example, molecular recognition studies of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds show that recognition is established through hydrogen bonds, and subtle differences in recognition patterns result in the formation of cyclic networks of different dimensions .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Analysis : 3,5-Dibromobenzoic acid has been synthesized and characterized using various techniques like X-ray diffraction, FT-IR, and UV-Vis spectroscopy. These methods help in understanding molecular geometry, intermolecular interactions, and electronic properties (Yıldırım et al., 2015).
Application in Polymer Synthesis
- Preparation of Dendritic Polymers : Ethyl 3,5-dibromobenzoate, derived from 3,5-dibromobenzoic acid, serves as a raw material in the synthesis of dendritic polymers. This process involves diazotization and reductive deamination, indicating the acid's relevance in advanced polymer chemistry (Bi Yun-mei, 2011).
Thermodynamic and Physical Properties
- Vapor Pressure and Enthalpy Studies : Research on 3,5-dibromobenzoic acid includes examining its vapor pressures and thermodynamic properties like enthalpies and Gibbs energies of sublimation. These studies are crucial for understanding the compound's behavior in different states (Vecchio & Brunetti, 2013).
Electrochemical Studies
- Electrochemical Hydrodebromination Mechanism : 3,5-Dibromobenzoic acid's derivative, 2,5-dibromobenzoic acid, has been studied for its electrochemical hydrodebromination on silver electrodes. This reveals its potential in electrochemical reactions and transformations (meichao li, Bao, & Ma, 2011).
Supramolecular Chemistry
- Supramolecular Assembly in Rare-Earth Complexes : The 3,5-dibromobenzoic acid plays a role in the formation of supramolecular structures in rare-earth complexes, showcasing its utility in creating intricate molecular assemblies (Herder, Walusiak, & Cahill, 2020).
Safety And Hazards
properties
IUPAC Name |
3,5-dibromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTFNJZWZHASAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210800 | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromobenzoic acid | |
CAS RN |
618-58-6 | |
Record name | 3,5-Dibromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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